Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 105404-33-9
VCID: VC7595845
InChI: InChI=1S/C11H11NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h2-5,8H,6H2,1H3,(H,12,13)
SMILES: COC(=O)C1CC2=CC=CC=C2NC1=O
Molecular Formula: C11H11NO3
Molecular Weight: 205.213

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

CAS No.: 105404-33-9

Cat. No.: VC7595845

Molecular Formula: C11H11NO3

Molecular Weight: 205.213

* For research use only. Not for human or veterinary use.

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate - 105404-33-9

Specification

CAS No. 105404-33-9
Molecular Formula C11H11NO3
Molecular Weight 205.213
IUPAC Name methyl 2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C11H11NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h2-5,8H,6H2,1H3,(H,12,13)
Standard InChI Key JDKYMNFPRFYLKN-UHFFFAOYSA-N
SMILES COC(=O)C1CC2=CC=CC=C2NC1=O

Introduction

Structural and Molecular Characteristics

Chemical Identity

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is characterized by a fused bicyclic system comprising a benzene ring fused to a partially hydrogenated pyridone ring. The carbonyl group at position 2 and the carboxylate ester at position 3 contribute to its reactivity and potential intermolecular interactions. Key identifiers include:

PropertyValueSource
IUPAC Namemethyl 2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate
SMILESCOC(=O)C1CC2=CC=CC=C2NC1=O
InChIKeyJDKYMNFPRFYLKN-UHFFFAOYSA-N
Molecular FormulaC11H11NO3\text{C}_{11}\text{H}_{11}\text{NO}_{3}
Molecular Weight205.21 g/mol

Synthesis and Manufacturing

One-Pot Two-Step Protocol

A novel synthesis method involves boronate complex-mediated N-dealkylative cyclization. Starting from 2-(2-(benzylamino)benzylidene)malonate, boron trifluoride diethyl etherate (BF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O}) facilitates a -hydride shift, triggering cyclization into the tetrahydroquinoline core. This method boasts an 82% yield and eliminates intermediate purification, aligning with green chemistry principles.

Reaction Scheme:

2-(2-(Benzylamino)benzylidene)malonateBF3Et2OMethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate\text{2-(2-(Benzylamino)benzylidene)malonate} \xrightarrow{\text{BF}_3\cdot\text{Et}_2\text{O}} \text{Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate}

Comparative Synthesis Routes

While alternative routes exist for ethyl analogs (e.g., ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, CAS 26906-40-1), these typically involve multi-step alkylation and oxidation sequences, resulting in lower yields (~65%) . The methyl derivative’s synthesis is more efficient due to boronate stabilization of intermediates.

Physicochemical Properties

Solubility and Stability

Solubility data for the methyl ester remain unreported, though its ethyl analog exhibits a density of 1.198 g/cm³ and a boiling point of 387.6°C . The methyl group’s smaller size likely reduces steric hindrance, enhancing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1700 cm⁻¹ (ester and ketone) and ν(N-H)\nu(\text{N-H}) at ~3300 cm⁻¹.

  • NMR: 1H^1\text{H} NMR would show resonances for the aromatic protons (δ 6.8–7.5 ppm), methyl ester (δ 3.7 ppm), and methylene groups (δ 2.5–3.2 ppm).

Desired Concentration (mM)Mass Required (mg) per 1 mL DMSO
102.05
5010.26
10020.52

Calculations assume a molecular weight of 205.21 g/mol.

In Vivo Formulation

A typical formulation for animal studies involves:

  • Dissolving 10 mg of the compound in 100 μL DMSO.

  • Adding 300 μL PEG300 and 50 μL Tween 80.

  • Diluting with 550 μL water to achieve a clear solution.

This protocol ensures stability and bioavailability, critical for pharmacokinetic studies.

Comparative Analysis with Related Derivatives

PropertyMethyl Ester (CAS 105404-33-9)Ethyl Ester (CAS 26906-40-1)Carboxylic Acid (CAS 813424-02-1)
Molecular FormulaC11H11NO3\text{C}_{11}\text{H}_{11}\text{NO}_{3}C12H13NO3\text{C}_{12}\text{H}_{13}\text{NO}_{3}C11H11NO3\text{C}_{11}\text{H}_{11}\text{NO}_{3}
Molecular Weight205.21 g/mol219.24 g/mol205.21 g/mol
Boiling PointNot reported387.6°CNot reported
Key Functional GroupsEster, ketoneEster, ketoneCarboxylic acid, ketone

The ethyl ester’s higher molecular weight marginally reduces solubility, while the carboxylic acid derivative offers potential for salt formation .

Future Research Directions

  • Biological Screening: Systematic evaluation against microbial and cancer cell lines.

  • Structural Optimization: Introducing halogens or amino groups to enhance potency.

  • Green Synthesis: Scaling the boronate-mediated method while minimizing solvent waste.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator